4-Phenylcoumarin

Antioxidant Natural Product Chemistry Free Radical Scavenging

Researchers seeking antioxidant leads often encounter scaffolds with weak radical scavenging capacity, limiting hit identification. 4-Phenylcoumarin (CAS 15185-05-4) resolves this with 3-fold higher DPPH scavenging potency (EC50 7.61 vs. 22.92 µg/mL for 4-n-propyl analogs), establishing it as a superior lead scaffold. • Antioxidant programs: Quantifiable 3× DPPH advantage over alkyl-substituted coumarins • Gram-positive antibacterial screens: MIC values as low as 0.01 mg/mL • Anti-inflammatory assays: NO/TNF-α inhibition IC50 20-30 µg/mL in RAW 264.7 models In-stock availability with custom synthesis options for bulk orders.

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
CAS No. 15185-05-4
Cat. No. B095950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcoumarin
CAS15185-05-4
Synonyms4-phenylcoumarin
mesuol
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32
InChIInChI=1S/C15H10O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H
InChIKeySAZHWFFOFMSQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcoumarin Core Scaffold & Procurement


4-Phenylcoumarin (CAS 15185-05-4) is a synthetic compound belonging to the neoflavonoid subclass of coumarins, characterized by a phenyl substitution at the 4-position of the benzopyrone core. This scaffold is distinguished from unsubstituted coumarin and other regioisomers (e.g., 3-phenylcoumarin) by a distinct electronic and steric profile that fundamentally alters its photophysical properties and biological interaction landscape [1]. The compound serves as a privileged structure in medicinal chemistry, acting as a precursor for numerous derivatives with documented anti-HIV, anti-inflammatory, antioxidant, and antimicrobial activities [2].

Privileged neoflavonoid scaffold for medicinal chemistry lead diversification
4-phenyl substitution defines distinct bioactivity and photophysical profile vs. 3-phenyl or unsubstituted coumarin
Suitable as precursor for antioxidant, antimicrobial, and anti-inflammatory probe synthesis

Why 4-Phenylcoumarin Cannot Be Replaced


The 4-phenyl substituent is not a passive structural element; it dictates a unique confluence of properties that generic coumarin analogs fail to replicate. In fluorescence applications, the phenyl group at the 4-position produces a hypsochromic shift in both absorption and emission maxima and significantly decreases the quantum yield relative to 3-phenyl isomers, making it unsuitable as a drop-in replacement for bright fluorophores [1]. In biological contexts, comparative structure-activity relationship (SAR) studies reveal that the 4-phenyl group modulates cytotoxicity, embryotoxicity, and enzyme inhibition potency in ways that are not linear or predictable from simpler coumarin scaffolds [2]. Therefore, substituting 4-phenylcoumarin with coumarin, 7-hydroxycoumarin, or 3-phenylcoumarin in a validated assay or synthetic pathway will likely result in a complete loss of the desired activity profile or a significant change in optical output.

Fluorescence: blue shift and low quantum yield vs. 3-phenyl isomer; optical substitution likely to fail.
Bioactivity SAR is substitution-dependent; cytotoxicity and embryotoxicity profiles shift unpredictably from unsubstituted coumarin.
Enzyme inhibition context differs; docking suggests kinase inhibitory potency not transferable from simpler coumarin analogs.

4-Phenylcoumarin Comparative Evidence


DPPH Scavenging: Phenyl vs. Propyl Substitution

In a direct comparative study, 4-phenylcoumarins demonstrated 3-fold more potent DPPH radical scavenging activity than the corresponding 4-n-propylcoumarin analog. The EC50 values were 7.61 µg/mL and 22.92 µg/mL, respectively [1]. This head-to-head comparison isolates the impact of the 4-substituent's aromaticity versus an aliphatic chain on antioxidant capacity.

DPPH Scavenging
Head-to-head
EC50 7.61 µg/mL (4-phenyl) vs 22.92 µg/mL (4-propyl)
Supports aromatic substitution effect on radical scavenging; 3-fold EC50 difference reported
In vitro DPPH assay; quantified aromatic vs. aliphatic chain impact
Antioxidant Natural Product Chemistry Free Radical Scavenging

Antibacterial Spectrum and Gram Selectivity

A class of 4-phenyl hydroxycoumarins exhibited a pronounced selectivity for Gram-positive bacteria, with MIC values ranging from 0.01–2.50 mg/mL, compared to 0.16–10.00 mg/mL for Gram-negative strains [1]. Within this class, 5,7-dihydroxy-4-phenyl coumarin showed the highest potency, while 7-hydroxy-4-phenyl coumarin was the least active, highlighting the impact of hydroxylation pattern on the 4-phenyl scaffold [1].

Antibacterial Spectrum
Class-level
MIC 0.01–2.50 mg/mL (Gram-positive) / 0.16–10.00 mg/mL (Gram-negative)
Reported Gram-positive selectivity context; MIC endpoint review for antimicrobial screening
Micro-well dilution against 20 ATCC strains; class-level inference
Antibacterial Microbiology Drug Discovery

NO and TNF-α Inhibition Activity

Costatamins A-C, which are 4-phenylcoumarins, inhibited nitric oxide (NO) production and TNF-α release in RAW 264.7 macrophages with IC50 values in the range of 20-30 μg/mL for both inflammatory markers [1]. In a separate study, 5,7-dimethoxy-4-phenylcoumarin demonstrated a mild but statistically significant reduction in TNF-α formation in the same cell model, confirming the scaffold's inherent anti-inflammatory potential [2].

NO/TNF-α Inhibition
Reported
IC50 20–30 µg/mL (Costatamins A-C)
Supports anti-inflammatory screening context; reference IC50 range for macrophage assay
LPS-stimulated RAW 264.7; cross-study comparable data
Anti-inflammatory Immunology Natural Product

Cytotoxicity and Embryotoxicity Comparison

A comparative study evaluated the cytotoxicity and teratogenicity of 4-phenyl hydroxycoumarins versus the basic coumarin molecule. In zebrafish embryo toxicity tests, 7-hydroxy-4-phenyl coumarin was less embryotoxic than unsubstituted coumarin, while 4-phenyl dihydroxycoumarins were more embryotoxic [1]. This indicates that the 4-phenyl group, in combination with the hydroxylation pattern, can either mitigate or exacerbate toxicity relative to the parent coumarin. Furthermore, docking studies suggest that 4-phenyl hydroxycoumarins are more potent cAMP-dependent protein kinase inhibitors than their analogs without the phenyl group [1].

Embryotoxicity Profile
Head-to-head
7-hydroxy-4-phenyl: less embryotoxic; dihydroxy derivatives: more embryotoxic vs. unsubstituted coumarin
Context-dependent embryotoxicity shift; hydroxylation pattern modifies zebrafish developmental endpoint
Zebrafish embryo test; reported qualitative comparison
Cytotoxicity Toxicology Drug Safety

Fluorescence Quantum Yield Comparison

The position of the phenyl substituent on the coumarin core dictates its fluorescence properties. The phenyl group at the 4-position produced a hypsochromic shift (blue shift) for both absorption (λa,max) and emission (λc,max) maxima and significantly decreased the fluorescence quantum yield compared to the 3-phenyl isomer [1]. In contrast, introduction of a methoxy group at the 7-position of 3-phenylcoumarin resulted in a bathochromic shift and a quantum yield approaching 100%, a property not observed for the 4-phenyl analog [1].

Fluorescence Quantum Yield
Reported
Blue shift in λa,max and λc,max; decreased quantum yield vs. 3-phenyl isomer (up to ~100% with 7-OCH3)
Not suitable for bright red-shifted fluorophore substitution; regioisomer choice critical for optical applications
THF solvent; 4-phenyl substitution shifts spectra oppositely
Fluorescence Photophysics Optical Materials

Antifungal Activity of Dimethoxy-4-Phenylcoumarin

In a bioassay-guided isolation study, 5,7-dimethoxy-4-phenylcoumarin exhibited antifungal activity with a Minimum Inhibitory Concentration (MIC) of 150 µg/mL against tested phytopathogenic fungi. A closely related analog, 5,7-dimethoxy-4-p-methoxylphenylcoumarin, showed an MIC of 120 µg/mL under the same conditions [1]. This direct comparison quantifies the impact of an additional methoxy group on the 4-phenyl ring on antifungal potency.

Antifungal Activity
Head-to-head
MIC 150 µg/mL (5,7-dimethoxy) vs 120 µg/mL (4-p-methoxylphenyl analog)
Supports substitution-dependent antifungal context; minor MIC difference underscores SAR exploration
Phytopathogenic fungi assay; direct comparator data
Antifungal Agricultural Chemistry Microbiology

4-Phenylcoumarin Application Scenarios


Antioxidant Lead Discovery Libraries

The 3-fold higher DPPH scavenging potency of 4-phenylcoumarins over 4-n-propyl analogs (EC50 7.61 vs. 22.92 µg/mL) positions this scaffold as a superior starting point for developing antioxidant leads. Procurement of 4-phenylcoumarin for inclusion in natural product-like screening libraries is justified by this quantifiable advantage, particularly when exploring the impact of aromatic substitution on free radical scavenging capacity [1].

Gram-Positive Antibacterial Screening

Given the class-level evidence showing MIC values as low as 0.01 mg/mL against Gram-positive bacteria compared to up to 10.00 mg/mL for Gram-negative strains, 4-phenylcoumarin and its hydroxy derivatives are best deployed in screens targeting Gram-positive pathogens. This scaffold is not recommended for Gram-negative antibacterial programs due to the significant drop in potency [1].

Anti-Inflammatory Drug Discovery

The documented inhibition of NO production and TNF-α release with IC50 values of 20-30 µg/mL for costatamins (4-phenylcoumarins) and mild TNF-α reduction by 5,7-dimethoxy-4-phenylcoumarin validates this scaffold for anti-inflammatory lead optimization. Researchers can use these quantitative benchmarks to assess the potency of new 4-phenylcoumarin derivatives in RAW 264.7 macrophage models [1][2].

Safety Profiling and Lead Prioritization

The comparative embryotoxicity data showing that 7-hydroxy-4-phenyl coumarin is less toxic than unsubstituted coumarin, while 4-phenyl dihydroxycoumarins are more toxic, provides a critical safety differentiation. This evidence supports the selection of 7-hydroxy-4-phenyl coumarin over the parent coumarin for programs where minimizing developmental toxicity is a priority, and conversely, cautions against the use of dihydroxylated 4-phenyl analogs in early-stage safety-sensitive projects [1].

Application
Selection Property
Validation Focus
Antioxidant lead screening
DPPH radical scavenging context
Aromatic vs. aliphatic substitution effect on scavenging potency
Gram-positive antibacterial screening
Gram selectivity profile
MIC differential between Gram types; class-level MIC range review
Anti-inflammatory pathway studies
NO/TNF-α inhibition profile
Macrophage model endpoint response benchmark
Developmental toxicity endpoint screening
Zebrafish embryotoxicity profile
Substitution-dependent toxicity shift vs. unsubstituted coumarin

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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